2-Methyl-3-[(3,4-methylenedioxy)phenyl]propionic acid
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Overview
Description
3-(2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of benzodioxoles This compound is characterized by a benzodioxole ring attached to a propanoic acid moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with proteins such as the heat shock protein hsp 90-alpha . This protein is a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
Based on the structure and the known targets of similar compounds, it can be hypothesized that this compound may interact with its targets to modulate their function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid typically involves the reaction of benzodioxole derivatives with appropriate reagents under controlled conditions. One common method involves the Claisen-Schmidt condensation reaction between benzodioxole and a suitable aldehyde or ketone in the presence of a base such as potassium hydroxide (KOH) in ethanol . The reaction is often carried out under ultrasonic irradiation to enhance the yield and purity of the product.
Industrial Production Methods
Industrial production of 3-(2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher efficiency and cost-effectiveness by using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of benzodioxole derivatives with different functional groups.
Scientific Research Applications
3-(2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of various industrial chemicals and materials, including polymers and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: A related compound with a similar benzodioxole ring structure but different functional groups.
N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: Another compound with a benzodioxole core, used in various biological studies.
Uniqueness
3-(2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid is unique due to its specific combination of the benzodioxole ring and propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(11(12)13)4-8-2-3-9-10(5-8)15-6-14-9/h2-3,5,7H,4,6H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXAHUCZEXVUKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599090 |
Source
|
Record name | 3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77269-66-0 |
Source
|
Record name | 3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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